molecular formula C15H19F3N2O2S B2511998 (E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide CAS No. 1312002-62-2

(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide

Cat. No.: B2511998
CAS No.: 1312002-62-2
M. Wt: 348.38
InChI Key: VXIGYXSFHOIBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the three-dimensional structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include looking at reaction mechanisms, the conditions required for the reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Research on sulfonamide derivatives highlights their importance in organic synthesis and chemical reactions. For instance, studies on the regioselectivity in reactions of N-(polychloroethylidene)-sulfonamides with pyrroles have contributed to understanding the orbital-controlled process, indicating the impact of substituents in electrophile molecules on reaction outcomes (Rozentsveig et al., 2008). Similarly, the synthesis of celecoxib derivatives has explored novel anti-inflammatory, analgesic, and anticancer properties, emphasizing the versatility of sulfonamide compounds in medicinal chemistry (Küçükgüzel et al., 2013).

Material Science and Nonlinear Optics

In material science, the development of phenylethynylpyridinium derivatives for second-order nonlinear optics demonstrates the role of ethenesulfonamide structures in creating materials with enhanced optical properties (Umezawa et al., 2005). These compounds have been explored for their potential in nonlinear optical applications, showing significant promise in the development of advanced optical materials.

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve looking at the compound’s pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. It may also involve studying the compound’s environmental impact .

Future Directions

This involves looking at areas of future research. This could include potential applications of the compound, or new reactions or syntheses that could be developed .

Properties

IUPAC Name

(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2S/c16-15(17,18)12-20-8-6-14(11-20)10-19-23(21,22)9-7-13-4-2-1-3-5-13/h1-5,7,9,14,19H,6,8,10-12H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIGYXSFHOIBIU-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNS(=O)(=O)C=CC2=CC=CC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.